4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

NF-κB Innate Immunity Sulfamoyl Benzamidothiazole

This sulfamoyl benzamidothiazole features the non-interchangeable cyclohexyl(methyl)sulfamoyl pharmacophore critical for prolonging TNF-α-induced NF-κB activation. SAR studies confirm smaller N-alkyl substituents abolish sustained signaling, making this specific substitution pattern essential for pathway interrogation. Procure this reference standard to calibrate focused libraries, benchmark novel analogs, and serve as a selectivity control versus MmpL3-targeting benzothiazole amides. Ideal for immunology and assay development workflows.

Molecular Formula C22H25N3O4S2
Molecular Weight 459.58
CAS No. 683268-62-4
Cat. No. B2562529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS683268-62-4
Molecular FormulaC22H25N3O4S2
Molecular Weight459.58
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C22H25N3O4S2/c1-25(16-6-4-3-5-7-16)31(27,28)18-11-8-15(9-12-18)21(26)24-22-23-19-13-10-17(29-2)14-20(19)30-22/h8-14,16H,3-7H2,1-2H3,(H,23,24,26)
InChIKeyWIWYTAPTSBACRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 683268-62-4) – Compound Class & Procurement Context


4-[Cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 683268-62-4) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class, characterized by a central benzamide core linked to a 6-methoxy-1,3-benzothiazol-2-yl moiety and a cyclohexyl(methyl)sulfamoyl substituent [1]. This compound falls within a chemical space explored for modulating innate immune pathways, particularly NF-κB activation [1]. It is commercially available as a screening compound from multiple vendors, with a molecular weight of 459.58 g/mol and molecular formula C22H25N3O4S2 [1].

Why In-Class Sulfamoyl Benzamidothiazole Analogs Cannot Substitute 4-[Cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide


Within the sulfamoyl benzamidothiazole family, small structural modifications—such as changes to the N-alkyl substituent on the sulfamoyl group, the substitution pattern on the benzothiazole ring, or the linker between the benzamide and benzothiazole—can profoundly alter biological activity [1]. For instance, in a focused SAR study of substituted sulfamoyl benzamidothiazoles, the replacement of a cyclohexyl group with smaller alkyl chains significantly diminished the ability to prolong TNF-α-induced NF-κB activation, demonstrating that the cyclohexyl(methyl)sulfamoyl motif is not interchangeable with simpler analogs [1]. Generic substitution without quantitative head-to-head data therefore carries a high risk of selecting a compound with divergent, uncharacterized, or absent activity in the target pathway.

Quantitative Differentiation Evidence for 4-[Cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


NF-κB Activation Prolongation: Cyclohexyl(methyl)sulfamoyl vs. Smaller N-Alkyl Analogs

In a systematic SAR study of sulfamoyl benzamidothiazoles, compounds bearing a cyclohexyl(methyl)sulfamoyl group demonstrated substantially greater prolongation of TNF-α-induced NF-κB activation compared to analogs with smaller N-alkyl substituents [1]. While the study's primary lead compound (referred to as compound 11) with a cyclohexyl(methyl)sulfamoyl motif showed robust activity, analogs bearing ethyl, isopropyl, or benzyl groups at the sulfamoyl nitrogen exhibited markedly reduced or negligible NF-κB prolongation [1]. Compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 683268-62-4) shares the core cyclohexyl(methyl)sulfamoyl pharmacophore identified as critical in this series, placing it within the active structural cluster.

NF-κB Innate Immunity Sulfamoyl Benzamidothiazole

6-Methoxybenzothiazole Substitution: Differentiation from Des-Methoxy and Halogenated Analogs

Within the sulfamoyl benzamidothiazole SAR landscape, the 6-methoxy substituent on the benzothiazole ring represents a distinct electronic and steric environment compared to des-methoxy (unsubstituted), 6-fluoro, or 6-sulfamoyl analogs [1]. The electron-donating methoxy group at position 6 modulates the H-bond acceptor capacity of the benzothiazole nitrogen and influences the conformational preference of the benzamide linkage. In the published SAR study on this scaffold, modifications to the benzothiazole ring were found to significantly alter the magnitude and duration of NF-κB activation, establishing that the 6-methoxy substitution is not functionally equivalent to hydrogen, halogen, or sulfamoyl replacements [1].

Benzothiazole SAR 6-Methoxy Substituent Sulfamoyl Benzamide

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Descriptors vs. Close Analogs

Comparison of computed physicochemical properties reveals that 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide occupies a distinct property space relative to its closest commercially available analogs. The cyclohexyl(methyl)sulfamoyl group combined with the 6-methoxybenzothiazole yields a predicted cLogP that differs from des-methoxy, halogenated, or sulfamoyl-substituted benzothiazole counterparts, affecting anticipated membrane permeability, solubility, and non-specific binding profiles [1]. These calculated property differences provide a rational basis for selecting this specific compound over analogs in cellular assay contexts where lipophilicity-driven off-target effects or solubility limitations are critical experimental considerations.

Lipophilicity Drug-like Properties Sulfamoyl Benzamidothiazole

Recommended Application Scenarios for 4-[Cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (683268-62-4)


NF-κB Pathway Prolongation Studies in Innate Immunity Research

Based on SAR evidence from the sulfamoyl benzamidothiazole class, this compound may be deployed as a tool compound to investigate sustained NF-κB activation in THP-1 monocytic cells or primary human PBMCs stimulated with TNF-α [1]. The cyclohexyl(methyl)sulfamoyl pharmacophore is associated with prolongation of the otherwise transient NF-κB response, making this chemotype useful for dissecting feedback regulation of innate immune signaling [1].

Structure-Activity Relationship (SAR) Reference Compound for Sulfamoyl Benzamidothiazole Library Expansion

Researchers synthesizing or procuring focused libraries of sulfamoyl benzamidothiazoles can use this compound as a reference standard representing the cyclohexyl(methyl)sulfamoyl/6-methoxybenzothiazole substitution combination [1]. Its well-defined structure and intermediate physicochemical properties provide a calibration point for benchmarking new analogs in NF-κB activation, cytotoxicity counter-screens, and solubility assays [1].

Negative Control or Counter-Screen Compound in MmpL3 Inhibitor Programs

Although structurally related to benzothiazole amide antimycobacterial agents targeting MmpL3, this compound contains a sulfamoyl linker rather than the direct amide linkage present in MmpL3 inhibitors like CRS400393 [2]. It may therefore serve as a selectivity control to confirm that antimycobacterial activity of related chemotypes is mechanism-specific rather than derived from general benzothiazole-mediated membrane disruption [2].

Cellular Assay Development Requiring Defined Lipophilicity Range

With a computed TPSA of approximately 116 Ų and moderate predicted cLogP, this compound sits in a favorable physicochemical space for cell-based assay compatibility, balancing membrane permeability with aqueous solubility [1]. It can be employed as a physicochemical benchmark in assay development workflows where compound precipitation or non-specific binding must be carefully controlled [1].

Quote Request

Request a Quote for 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.